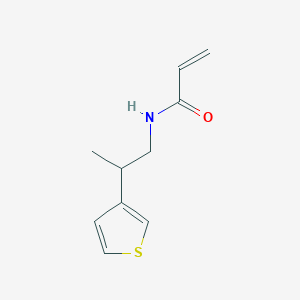
N-(2-Thiophen-3-ylpropyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Thiophen-3-ylpropyl)prop-2-enamide: is an organic compound that features a thiophene ring attached to a propyl chain, which is further connected to a prop-2-enamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide typically involves the reaction of 2-thiophen-3-ylpropan-1-amine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the amine and the acryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Thiophen-3-ylpropyl)prop-2-enamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbon-carbon double bond in the prop-2-enamide group, resulting in the formation of N-(2-Thiophen-3-ylpropyl)propionamide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-(2-Thiophen-3-ylpropyl)propionamide.
Substitution: Halogenated thiophene derivatives.
科学研究应用
Chemical Synthesis
Building Block in Organic Chemistry
N-(2-Thiophen-3-ylpropyl)prop-2-enamide serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics facilitate the exploration of new chemical reactions and the development of novel compounds. The compound can undergo various reactions such as oxidation and reduction, allowing chemists to manipulate its structure for desired outcomes.
Synthesis Methods
The compound is typically synthesized through the reaction of 2-thiophen-3-ylpropan-1-amine with acryloyl chloride under basic conditions. This process often employs triethylamine to promote the formation of the amide bond.
Biological Research
Model Compound for Biological Studies
In biological research, this compound can be utilized to study interactions between thiophene-containing molecules and biological systems. It acts as a model compound for investigating the behavior of thiophene derivatives in biological environments, which is essential for understanding their pharmacological properties.
Potential Pharmacological Applications
The compound's structure suggests potential applications in medicinal chemistry. Thiophene rings are common motifs in many pharmaceuticals, indicating that this compound could serve as a precursor for synthesizing bioactive molecules. Its interactions with various molecular targets could lead to the development of new therapeutic agents.
Medical Applications
Pharmaceutical Development
Research indicates that compounds similar to this compound exhibit anticonvulsant properties, making them candidates for epilepsy treatment and other neurological disorders. The safety profile of such compounds has been assessed through various assays, indicating low cytotoxicity and no significant mutagenic potential.
Industrial Applications
Material Production
In industrial settings, this compound can be employed in the production of materials with specific electronic properties. This includes applications in organic semiconductors and conductive polymers, which are vital in the electronics industry.
Case Study 1: Anticonvulsant Activity
A study focused on the anticonvulsant activity of derivatives related to this compound demonstrated promising results in vitro. The compound was tested on cell lines (HepG2 and H9c2), showing effective safety profiles at concentrations up to 100 µM. These findings suggest that further research into its therapeutic potential for epilepsy is warranted.
Case Study 2: Synthesis Optimization
Research aimed at optimizing synthetic routes for this compound highlighted methods that enhance yield and purity through crystallization techniques. Such advancements are crucial for scaling up production for industrial applications.
作用机制
The mechanism of action of N-(2-Thiophen-3-ylpropyl)prop-2-enamide depends on its specific application. In general, the thiophene ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The prop-2-enamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
相似化合物的比较
N-(2-Thiophen-2-ylpropyl)prop-2-enamide: Similar structure but with the thiophene ring attached at the 2-position.
N-(2-Furylpropyl)prop-2-enamide: Contains a furan ring instead of a thiophene ring.
N-(2-Pyridylpropyl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: N-(2-Thiophen-3-ylpropyl)prop-2-enamide is unique due to the specific positioning of the thiophene ring and the prop-2-enamide group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N-(2-thiophen-3-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-6-8(2)9-4-5-13-7-9/h3-5,7-8H,1,6H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODKCXNIPFPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)C1=CSC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














